

3-chloro-N,N-dimethylpropan-1-amine hydrochloride salt properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-chloro-N,N-dimethylpropan-1-amine

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An In-Depth Technical Guide to **3-chloro-N,N-dimethylpropan-1-amine** Hydrochloride

Introduction: A Cornerstone Intermediate in Modern Synthesis

3-chloro-N,N-dimethylpropan-1-amine hydrochloride, also known by synonyms such as 3-Dimethylaminopropyl chloride hydrochloride (DMPC), is a versatile and critical chemical intermediate.[1] With the CAS Number 5407-04-5, this compound serves as an indispensable building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other fine chemicals.[2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, allows for its strategic incorporation into complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, tailored for professionals in research and drug development. The precision required in its synthesis and the consistent quality of the intermediate are paramount for ensuring the efficacy and safety of the final drug products.[2]

Physicochemical and Structural Properties

3-chloro-N,N-dimethylpropan-1-amine hydrochloride is typically a white to yellowish crystalline powder.[1][2][3] Its high water solubility and hygroscopic nature are critical considerations for storage and handling, necessitating a cool, dry, and dark environment to maintain its stability.[1][4][5]

Chemical Structure

The molecule's utility stems from its structure: a three-carbon chain substituted with a terminal chlorine atom and a dimethylamino group, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of **3-chloro-N,N-dimethylpropan-1-amine** hydrochloride.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of the compound, compiled from various authoritative sources.

Property	Value	Source(s)
CAS Number	5407-04-5	[1][3][6]
Molecular Formula	C ₅ H ₁₃ Cl ₂ N	[1][4][6]
Molecular Weight	158.07 g/mol	[1][3][4]
Appearance	White to off-white or yellowish crystalline powder	[1][3][4]
Melting Point	187-190 °C (lit.)	[1][3][7]
Boiling Point	130.7 °C at 760 mmHg (for free base)	[3]
Solubility	Highly soluble in water (2000 g/L)	[1][3]
Sensitivity	Hygroscopic	[3][5]
Storage Temperature	Room temperature or refrigerator, keep dry and cool	[3][4][6]
Topological Polar Surface Area (TPSA)	3.24 Å ²	[6]

Synthesis and Reactivity

Industrial Synthesis Overview

The industrial synthesis of **3-chloro-N,N-dimethylpropan-1-amine** hydrochloride is a well-established process. A common route involves the reaction of 3-dimethylamino-1-propanol with a chlorinating agent, such as thionyl chloride (SOCl_2), to convert the hydroxyl group into a chlorine atom.^{[1][8]} The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt. Careful control of reaction conditions is crucial to ensure high purity and yield, which is vital for its use in pharmaceutical manufacturing.^{[1][2]}

Key Reactivity: Nucleophilic Substitution

The primary utility of this compound in drug synthesis lies in the reactivity of its alkyl chloride moiety. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the dimethylaminopropyl group to various molecular scaffolds, a common structural motif in many biologically active compounds.^[8]

Experimental Protocol: Liberation of the Free Amine

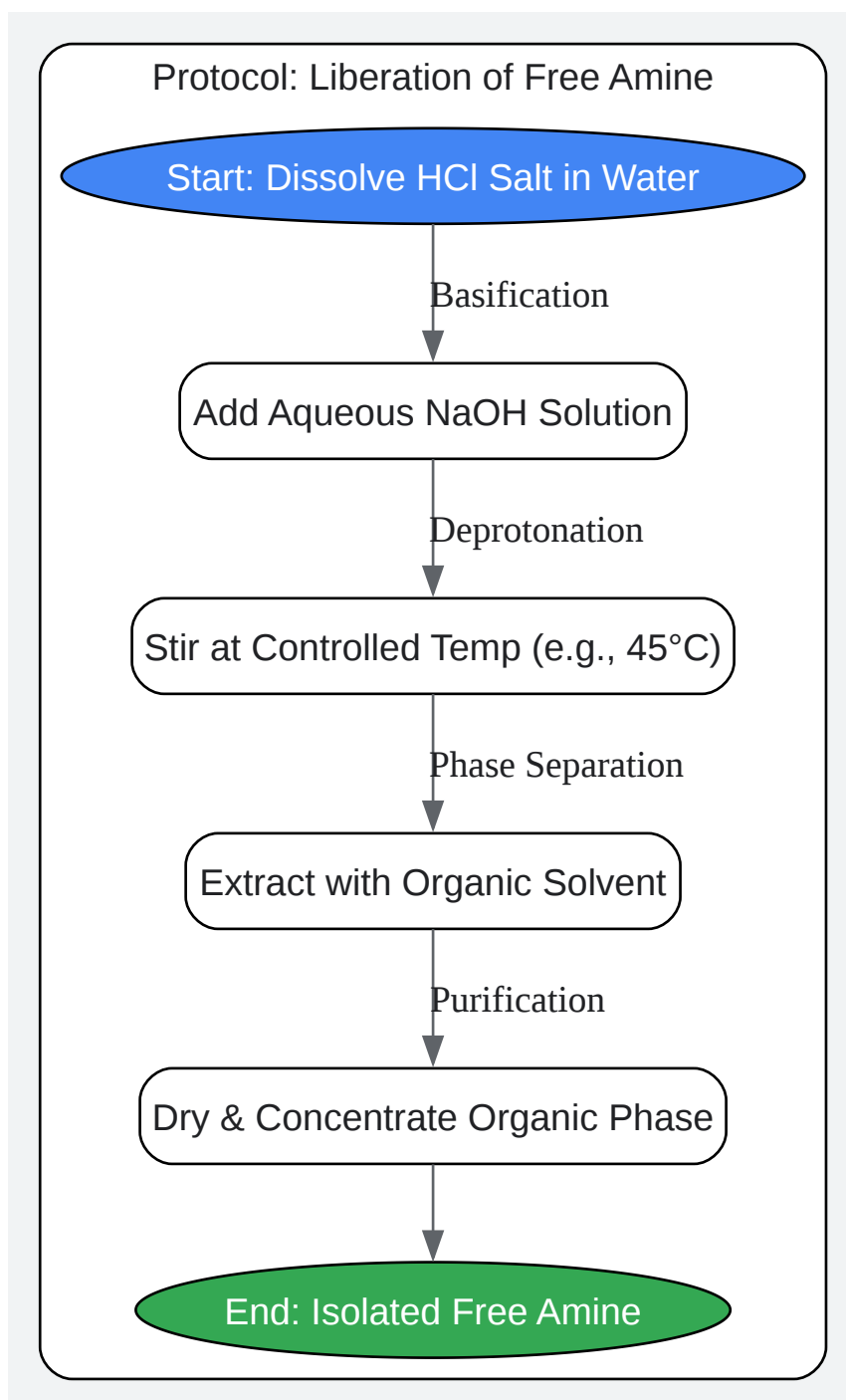
In many synthetic applications, the free amine form, **3-chloro-N,N-dimethylpropan-1-amine** (CAS 109-54-6), is required.^[8] The hydrochloride salt is readily converted to the free amine by deprotonation with a suitable base.

Objective: To prepare the free base of **3-chloro-N,N-dimethylpropan-1-amine** from its hydrochloride salt for use in a subsequent nucleophilic substitution reaction.

Methodology:

- **Dissolution:** Dissolve **3-chloro-N,N-dimethylpropan-1-amine** hydrochloride (1.0 eq.) in water.
- **Basification:** Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) (≥ 1.0 eq.), while monitoring the pH to ensure it becomes alkaline.^{[8][9]} A specific protocol describes dissolving NaOH in water, cooling the solution to 30°C , adding it to the hydrochloride salt, and then raising the temperature to 45°C .^[9]
- **Reaction:** Stir the reaction mixture for a set period (e.g., 2 hours) to ensure complete deprotonation.^{[8][9]}

- Extraction: The resulting free amine is less soluble in the aqueous basic solution and can be separated.[8] Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
- Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure to yield the free amine, typically as a colorless liquid.[10]



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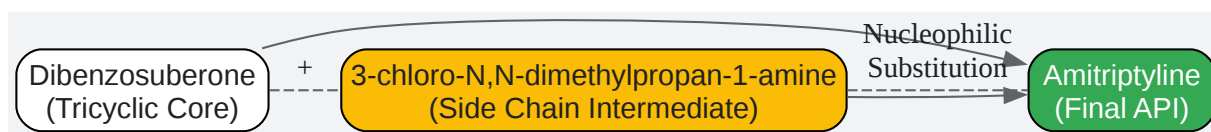
Caption: Workflow for the preparation of free **3-chloro-N,N-dimethylpropan-1-amine**.

Applications in Drug Development

This intermediate is a cornerstone in the pharmaceutical industry, forming the side chain of numerous well-known drugs across different therapeutic classes.^{[2][3][5]}

Synthesis of Tricyclic Antidepressants

A prominent application is in the synthesis of tricyclic antidepressants like Amitriptyline and Imipramine.^{[1][3][7]} In these syntheses, the nucleophilic carbon backbone of the tricyclic core attacks the terminal carbon of **3-chloro-N,N-dimethylpropan-1-amine**, displacing the chloride and forming the final API.



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- To cite this document: BenchChem. [3-chloro-N,N-dimethylpropan-1-amine hydrochloride salt properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094203#3-chloro-n-n-dimethylpropan-1-amine-hydrochloride-salt-properties]

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